

Application Note: Quantitative Assessment of Intestinal Permeability via Urinary Mannitol Recovery

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Compound of Interest

Compound Name:	Mannitol
CAS No.:	69-65-8
Cat. No.:	B000672

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Executive Summary

This guide provides a rigorous protocol for measuring intestinal permeability using **Mannitol**, typically administered alongside Lactulose (The Dual-Sugar Absorption Test).[1] While Lactulose assesses paracellular "leakiness," **Mannitol** serves as the critical reference molecule, measuring transcellular absorptive capacity and functional surface area.

Why **Mannitol**? **Mannitol** is a monosaccharide (182 Da) that is passively absorbed through aqueous pores in the epithelial cell membrane (transcellular) or small paracellular pores.[2] In healthy intestines, it is absorbed in proportion to the villous surface area. In conditions like Celiac disease or villous atrophy, **mannitol** absorption decreases. Conversely, in "leaky gut" (barrier dysfunction), large molecules like Lactulose permeate more freely.[3] Therefore, the Lactulose/**Mannitol** (L/M) Ratio is the gold standard metric, correcting for confounding variables such as gastric emptying, intestinal transit time, and renal clearance.

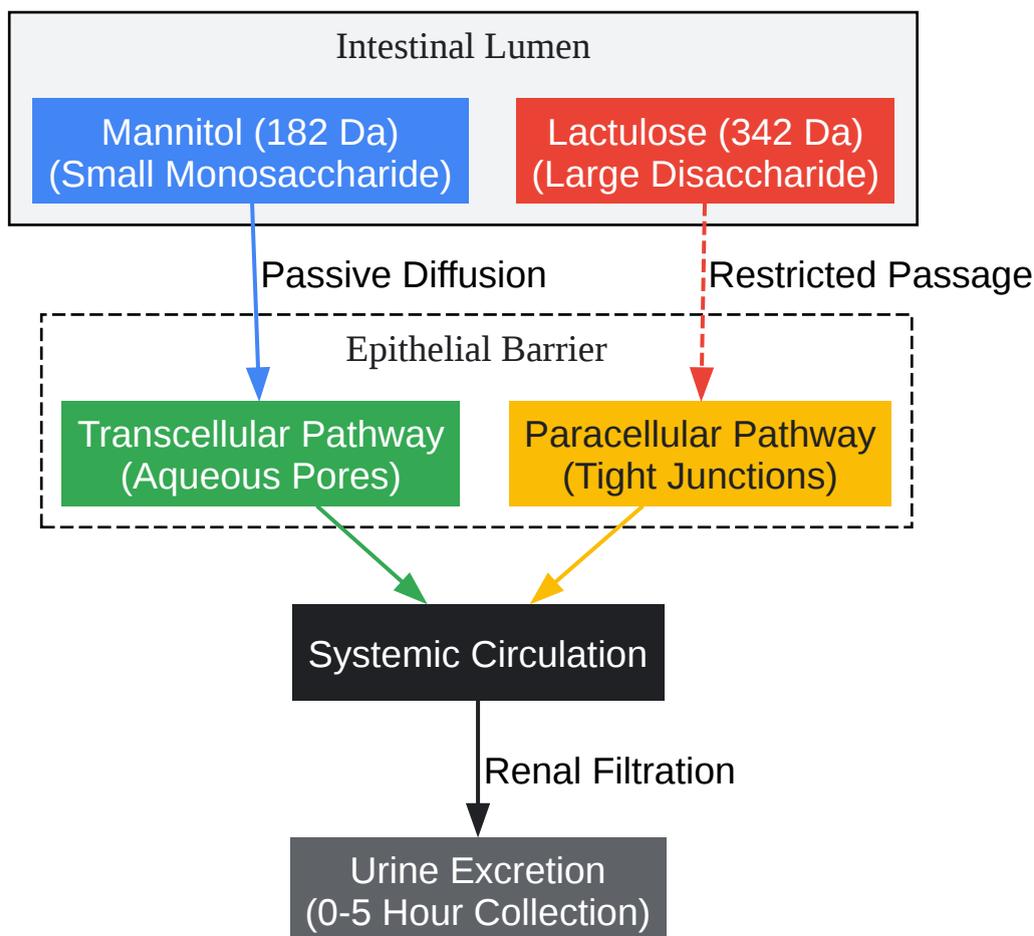
Physiological Principle

To interpret the data correctly, one must understand the differential transport mechanisms.

- **Mannitol** (182 Da): Markers of absorptive surface area. Crosses via transcellular aqueous pores.

- Lactulose (342 Da): Marker of barrier integrity. Crosses via paracellular tight junctions (only when compromised).

Diagram 1: Differential Transport Mechanism



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Caption: **Mannitol** permeates primarily via transcellular aqueous pores, reflecting surface area, whereas Lactulose is restricted to paracellular leakage.

Pre-Analytical Protocol

Critical Control Point: The validity of this test relies heavily on patient preparation to minimize endogenous sugar interference and ensure standardized transit time.

Patient Preparation

- Fasting: Patients must fast for 8 hours prior to the test (water permitted).[4][5]
- Dietary Restrictions (24h prior): Avoid foods high in **mannitol** or lactulose (e.g., mushrooms, cauliflower, stone fruits, sugar-free gum/candies, and dairy if lactose intolerant).
- Medication Washout: Avoid NSAIDs (aspirin, ibuprofen) and alcohol for 24-48 hours, as these transiently increase permeability.

The Challenge Solution

Prepare the solution immediately before administration. Standard clinical research dosages are:

Component	Dosage	Purpose
L-Mannitol	1.0 g	Absorptive Surface Area Marker
Lactulose	5.0 g	Paracellular Integrity Marker
Water	100 mL	Solvent (Osmolarity control)

Note: Some pediatric protocols use reduced dosages (e.g., 0.2 g/kg **Mannitol**), but the 5g/1g ratio is standard for adults [1].

Experimental Workflow

This protocol utilizes a 0–5 hour urine collection window, which specifically targets small intestinal permeability.[6] Collections extending beyond 6 hours risk measuring colonic permeability, confounding the results [2].

Diagram 2: Clinical Workflow



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Caption: The 5-hour collection window is critical to isolate small intestinal absorption from colonic events.

Step-by-Step Procedure

- T=0 (Baseline): Patient empties bladder completely. Discard this urine.
- Ingestion: Patient drinks the 100mL challenge solution.
- Collection Phase (0–5 Hours):
 - Collect ALL urine passed during the next 5 hours into a single container containing a preservative (e.g., Thymol or Chlorhexidine) to prevent bacterial degradation of sugars.
 - Hydration: Patient should drink 1 cup of water at T=2 hours to ensure urine flow.
- T=5 (Final Void): At exactly 5 hours, patient empties bladder into the collection container.
- Processing:
 - Measure and record Total Urine Volume (Critical for calculating total recovery).
 - Mix well.
 - Aliquot 10 mL into a cryovial.
 - Store at -80°C until analysis.

Analytical Methodology: LC-MS/MS

While HPLC-PAD (Pulsed Amperometric Detection) was historically used, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is now the preferred method due to superior sensitivity and specificity [3].

Sample Preparation

- Thaw urine samples at room temperature and vortex.
- Dilution: Dilute urine 1:50 or 1:100 with 50% Acetonitrile (ACN) in water.

- Internal Standard (IS): Add **13C-Mannitol** (or Raffinose) to all samples to correct for matrix effects.
- Centrifugation: Spin at 10,000 x g for 10 mins to remove particulates.
- Filter: Transfer supernatant to an autosampler vial.

LC-MS/MS Conditions

Sugars are highly polar and difficult to retain on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

Parameter	Setting
Column	HILIC (e.g., BEH Amide or ZIC-HILIC), 2.1 x 100 mm, 1.7 μ m
Mobile Phase A	10 mM Ammonium Acetate in Water (pH 9.0)
Mobile Phase B	Acetonitrile
Gradient	80% B to 50% B over 5 mins
Flow Rate	0.3 mL/min
Ionization	ESI Negative Mode (Electrospray Ionization)
Detection	MRM (Multiple Reaction Monitoring)

MRM Transitions

Monitor the following transitions (specifics may vary by instrument):

- **Mannitol**:m/z 181.1
89.0 (Quantifier)
- **Lactulose**:m/z 341.1
161.0

- IS (13C-Mannitol):m/z 182.1

90.0

Data Analysis & Interpretation

Calculation

Do not report raw concentration (mg/mL). You must calculate the Percentage of Recovery.[7]

The L/M Ratio

Calculate the ratio of the recovery percentages:

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